7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
Description
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine is a heterocyclic aromatic compound featuring a fused imidazole and pyridine ring system. The bromine atom at position 7 and the methyl group at position 1 distinguish it structurally and functionally. The bromine substituent enhances electrophilicity, making the compound a versatile intermediate for further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |
InChI Key |
QRMYUXDPGBDTQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=NC=CC(=C21)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine
General Synthetic Strategy
The synthesis of 7-bromo-1-methyl-1H-imidazo[4,5-b]pyridine typically involves:
- Construction of the imidazo[4,5-b]pyridine core from substituted diaminopyridines or halogenated pyridines
- Introduction of the bromine substituent at position 7 either by starting with a brominated pyridine or by selective bromination
- Methylation at the N-1 position through alkylation reactions
The synthetic approaches can be broadly categorized into:
- Cyclization methods from appropriately substituted precursors
- Condensation reactions involving diamines and aldehydes
- Alkylation reactions for N-methylation
Specific Synthetic Routes
Synthesis from 5-Bromo-2,3-diaminopyridine
- Starting with 5-bromo-2,3-diaminopyridine, condensation with aldehydes leads to the formation of the imidazo[4,5-b]pyridine scaffold.
- Alkylation using methylating agents such as methyl iodide or methyl bromide under phase transfer catalysis conditions results in N-methylation at position 1.
- Crystallographic studies confirm alkylation occurs predominantly at the N-1 position, with monoclinic crystal systems observed for intermediates.
Multi-step Synthesis via Nitro and Amino Intermediates
- A four-step sequence starting from commercially available 5,5-diaminopyridine-3-ol or 4-bromo-2-nitroaniline derivatives involves substitution, reduction-cyclization, oxidation, and condensation steps.
- For example, 4-bromo-2-nitroaniline reacts with 4-bromo-3-oxo-butyric acid to form an amino-keto intermediate, which upon reduction with sodium hydrosulfite undergoes cyclization to a quinoxaline acetic acid derivative.
- Subsequent oxidation with phosphorus oxychloride and sodium perchlorate in N,N-dimethylformamide yields a malondialdehyde intermediate, which condenses with N-methyl hydrazine to form the target imidazo compound.
- This method achieves high yields (~90%) and is amenable to scale-up.
One-Pot or Sequential Condensation and Reduction
- A rapid construction method involves reacting 2-chloro-3-nitropyridine with primary amines in aqueous isopropanol, followed by reduction with zinc and hydrochloric acid to form diamine intermediates.
- Subsequent condensation with substituted aldehydes under heating produces 3-substituted imidazo[4,5-b]pyridine derivatives.
- Purification is performed by silica gel chromatography, yielding high purity products.
Alkylation Techniques
- Alkylation of imidazo[4,5-b]pyridine derivatives is crucial for introducing the methyl group at the N-1 position.
- Phase transfer catalysis conditions facilitate the reaction of halomethyl reagents (e.g., chloromethylbenzene, bromomethylbenzene) with the imidazo core.
- The reaction can affect multiple nitrogen sites (N-3 and N-4), but selective alkylation at N-1 is confirmed by crystallographic and spectroscopic studies.
Data Tables Summarizing Preparation Conditions
Characterization and Analytical Data
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure and substitution pattern of the imidazo[4,5-b]pyridine ring system.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with 7-bromo-1-methyl-1H-imidazo[4,5-b]pyridine (m/z 212.05 g/mol).
- Crystallography: X-ray diffraction studies verify the position of bromine substitution and methylation site on the nitrogen atom, confirming the monoclinic crystal system for key intermediates.
- Purity: Chromatographic purification using silica gel with 15% ethyl acetate in hexane yields analytically pure compounds.
Research Findings and Synthetic Implications
- The synthetic routes provide efficient access to 7-bromo-1-methyl-1H-imidazo[4,5-b]pyridine with good yields and scalability.
- The choice of starting materials and reaction conditions allows for selective functionalization, critical for downstream medicinal chemistry applications.
- Alkylation under phase transfer catalysis is a robust method for N-methylation, with crystallographic data supporting regioselectivity.
- The multi-step synthesis involving nitro and amino intermediates offers a versatile approach to related heterocyclic scaffolds, useful for drug intermediate synthesis.
- Rapid one-pot methods enable the synthesis of substituted imidazo[4,5-b]pyridines under mild conditions, facilitating library generation for biological screening.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents such as organometallic compounds in Suzuki or Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines.
Halogenation: Uses bromine or N-bromosuccinimide (NBS) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines with potential biological activities .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine:
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring an imidazole ring fused with a pyridine moiety. It has a wide range of applications in scientific research.
Scientific Research Applications
- Medicinal Chemistry It can serve as a core structure for developing potential therapeutic agents, including anticancer and antiviral drugs. Imidazo[4,5-c]pyridine derivatives have demonstrated anticancer activity, with some compounds selectively inhibiting Aurora kinases, which are crucial for cell division. Certain derivatives have displayed IC50 values comparable to established anticancer agents in various cancer cell lines, including HCT116 human colon carcinoma cells.
- Material Science This compound is used in the synthesis of novel materials with unique electronic and optical properties.
- Biological Studies It is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. This compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. It can also influence cell signaling pathways, gene expression, and cellular metabolism and modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell survival.
Comparison with Similar Compounds
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of bromine and other substituents significantly impacts chemical reactivity and biological activity:
- 6-Bromo vs. 7-Bromo Derivatives: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (): Bromine at position 6 facilitates regioselective C2-arylation under Pd-mediated cross-coupling conditions. 6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (5) (): Exhibits a melting point of 160°C and an Rf of 0.33. The bulky 4-methyl-benzyl group at position 4 reduces solubility compared to the smaller methyl group in the target compound.
- 1-Methyl vs. 3-Acetyl Derivatives: 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (): The acetyl group at position 1 increases hydrogen-bonding capacity (via N–H⋯O interactions), influencing crystal packing and stability.
Physicochemical Properties
Key Research Findings
- Regioselectivity in Arylation : Bromine at position 6 (e.g., compound 7a in ) allows 2,6-bis-arylation, whereas 7-bromo derivatives require additives like PivOH for efficient C2-arylation .
- Biological Relevance : Imidazo[4,5-b]pyridines with bromine and methyl groups show enhanced interactions with hydrophobic enzyme pockets, as seen in Aurora kinase inhibitors .
- Contrast with Carcinogenic Analogues: The structurally related 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) () is a carcinogen, highlighting the importance of substituent choice in toxicity profiles.
Biological Activity
7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its effects on cancer cell lines, enzyme inhibition, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine is with a molecular weight of 212.05 g/mol. The structure features a bromine atom at the 7-position and a methyl group at the 1-position of the imidazo[4,5-b]pyridine ring system.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine, including 7-bromo variants, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown IC50 values in the low micromolar range against human cancer cell lines such as C-32 and SNB-19. Specifically, one study reported IC50 values of 2.15 μM for C-32 and 0.91 μM for SNB-19 cells for a closely related compound .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Bromo derivative | C-32 | 2.15 |
| 7-Bromo derivative | SNB-19 | 0.91 |
Additionally, various studies have demonstrated that these compounds can induce apoptosis through modulation of key regulatory proteins involved in the apoptotic pathways, such as TP53 and BAX .
Enzyme Inhibition
7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine exhibits significant enzyme inhibition properties:
- Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. The binding to the active site can lead to modulation or inhibition of enzyme activity .
Antimicrobial Activity
While primarily studied for its anticancer properties, some derivatives have also been evaluated for antimicrobial activity:
- Antibacterial Studies : Certain bromo-substituted imidazo[4,5-b]pyridines displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. However, most compounds in this class lacked significant antibacterial properties .
Signaling Pathways
The biological effects of 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine extend to influencing cellular signaling pathways:
- MAPK/ERK Pathway : The compound has been noted to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . This modulation can lead to alterations in gene expression related to cell survival and apoptosis.
Case Study 1: Cancer Cell Line Evaluation
In a detailed evaluation of various imidazo[4,5-b]pyridine derivatives, researchers found that specific substitutions significantly enhanced anticancer activity. For example, compounds with bromine substitutions exhibited improved selectivity and potency against cancer cells compared to their unsubstituted counterparts .
Case Study 2: Enzyme Inhibition Profile
A study focusing on enzyme inhibition revealed that certain derivatives of imidazo[4,5-b]pyridine could effectively inhibit protein kinases implicated in cancer progression. This finding underscores the potential of these compounds as therapeutic agents targeting specific cancer pathways .
Q & A
Q. What are the common synthetic routes for 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine in laboratory settings?
The compound is typically synthesized via condensation reactions of substituted pyridine precursors. A standard method involves reacting brominated pyridine-diamine derivatives with aldehydes or alkylating agents under phase-transfer catalysis (solid-liquid) in solvents like dimethylformamide (DMF) . For example:
- Methylation : Reaction of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide in the presence of K₂CO₃ and tetrabutylammonium bromide yields the methylated product .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from methanol/ethanol is used for isolation .
Q. How can researchers confirm the structure of synthesized 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine?
Structural validation relies on:
Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Bacillus pumilis) and Gram-negative (e.g., Escherichia coli) strains. For example, imidazo[4,5-b]pyridine derivatives show MIC values ranging from 3.67–29.41 µmol/mL .
- Comparative studies : Benchmark against standard antibiotics (e.g., ciprofloxacin) to assess efficacy .
Advanced Research Questions
Q. What strategies optimize regioselectivity in alkylation or substitution reactions of this compound?
- Phase-transfer catalysis : Enhances reactivity in biphasic systems, improving yields of N-alkylated products .
- Steric and electronic effects : Use bulky bases (e.g., K₂CO₃) to direct substitution to less hindered nitrogen atoms .
- Computational modeling : Predict regioselectivity via DFT calculations of transition states and charge distribution .
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity .
- Mechanistic studies : Use enzyme inhibition assays (e.g., Aurora kinase or PDE inhibition) to identify molecular targets .
- Metabolite profiling : LC-MS/MS detects reactive metabolites (e.g., hydroxylated derivatives) that may influence toxicity .
Q. What methodologies are effective for in vivo pharmacokinetic studies of this compound?
Q. How can computational chemistry enhance the design of imidazo[4,5-b]pyridine derivatives?
- Docking simulations : Model interactions with target proteins (e.g., DNA topoisomerases) to predict binding affinity .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with biological activity .
- ADMET prediction : Forecast pharmacokinetic properties (e.g., logP, cytochrome P450 interactions) to prioritize candidates .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve scalability .
- Microwave-assisted synthesis : Reduces reaction time and improves purity in alkylation steps .
Q. What advanced techniques characterize electronic properties for materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
